molecular formula C12H19ClN4O B1390066 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1185302-20-8

1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1390066
M. Wt: 270.76 g/mol
InChI Key: LVWQGSOLIOKYSE-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, a methyl group might be introduced at C-3 of the pyrrolidine ring to prevent metabolic instability and confer better pharmacokinetic profiles .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrrolidine ring and a pyrazolo[4,3-c]pyridine moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the steric factors of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure, including the pyrrolidine ring and the pyrazolo[4,3-c]pyridine moiety .

Future Directions

The future directions in the research of this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.ClH/c1-15-10-4-5-13-8-9(10)11(14-15)12(17)16-6-2-3-7-16;/h13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWQGSOLIOKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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